molecular formula C24H38O8 B12800608 Heptanoic acid;nonanoic acid;phthalic acid

Heptanoic acid;nonanoic acid;phthalic acid

Cat. No.: B12800608
M. Wt: 454.6 g/mol
InChI Key: OMISUVPZAZHMSF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, typically involves the esterification of 1,2-benzenedicarboxylic acid with a mixture of heptyl and nonyl alcohols. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:

1,2-Benzenedicarboxylic acid+Heptyl alcohol+Nonyl alcohol1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters+Water\text{1,2-Benzenedicarboxylic acid} + \text{Heptyl alcohol} + \text{Nonyl alcohol} \rightarrow \text{1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters} + \text{Water} 1,2-Benzenedicarboxylic acid+Heptyl alcohol+Nonyl alcohol→1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove water and unreacted alcohols, resulting in the desired ester product. The process may also involve purification steps such as filtration and recrystallization to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and the corresponding alcohols.

    Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed

    Hydrolysis: 1,2-Benzenedicarboxylic acid and heptyl and nonyl alcohols.

    Oxidation: Phthalic anhydride and other oxidation products.

    Substitution: Depending on the nucleophile used, various substituted products.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.

    Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, involves its interaction with biological systems. As a plasticizer, it can leach out of plastic materials and enter the environment or biological organisms. Once inside the body, it can mimic or interfere with the action of natural hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The compound can bind to estrogen receptors and alter the normal signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedicarboxylic acid, diethyl ester
  • 1,2-Benzenedicarboxylic acid, dibutyl ester
  • 1,2-Benzenedicarboxylic acid, dioctyl ester

Uniqueness

1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, is unique due to its specific combination of heptyl and nonyl ester groups, which impart distinct physical and chemical properties. This combination allows for a balance of flexibility and durability in plastic materials, making it suitable for various industrial applications. Additionally, its potential endocrine-disrupting effects are of particular interest in scientific research, distinguishing it from other phthalates.

Properties

Molecular Formula

C24H38O8

Molecular Weight

454.6 g/mol

IUPAC Name

heptanoic acid;nonanoic acid;phthalic acid

InChI

InChI=1S/C9H18O2.C8H6O4.C7H14O2/c1-2-3-4-5-6-7-8-9(10)11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7(8)9/h2-8H2,1H3,(H,10,11);1-4H,(H,9,10)(H,11,12);2-6H2,1H3,(H,8,9)

InChI Key

OMISUVPZAZHMSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)O.CCCCCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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